5-环丙基-1H-1,2,4-三唑-3-甲酰胺

描述

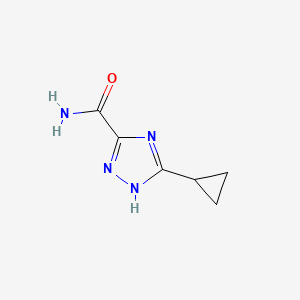

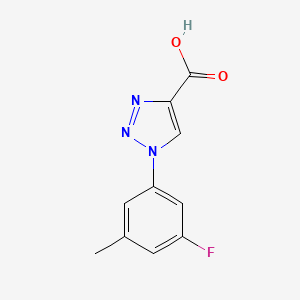

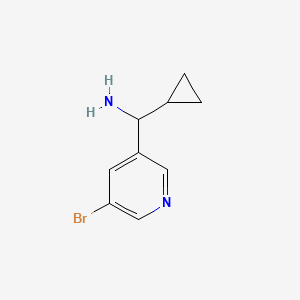

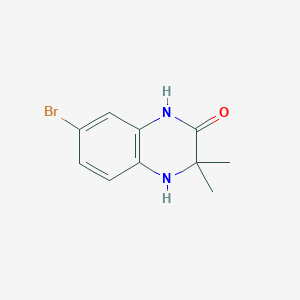

“5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide” is a compound that belongs to the class of organic compounds known as 1,2,4-triazoles . These are organic compounds containing 1,2,4-triazole as a portion of the molecule . This is a five-membered aromatic ring with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of derivatives of 5-substituted 1H-1,2,4-triazole-3-carboxylic acids from a single precursor, ethyl β-N-Boc-oxalamidrazone, has been proposed . The method was applied for the parallel synthesis of a library of 1H-1,2,4-triazole-3-carboxamides with heterocyclic substituents at position 5 .Molecular Structure Analysis

The molecular formula of “5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide” is C6H9N5O . The compound has a molecular weight of 167.17 g/mol . The InChI string representation of the molecule is InChI=1S/C6H9N5O/c7-6-9-4 (10-11-6)5 (12)8-3-1-2-3/h3H,1-2H2, (H,8,12) (H3,7,9,10,11) .Chemical Reactions Analysis

The main method for the synthesis of derivatives of 5-substituted 1,2,4-triazole-3-carboxylic acids is thermal cyclization of β-acylamidrazones . The reaction rate was accelerated by about 50 times under isothermal microwave condition compared with conventional isothermal condition .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 96.7 Ų . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 .科学研究应用

合成和结构分析

合成技术和晶体结构:一项值得注意的研究涉及 1H-1,2,4-三唑衍生物(包括具有环丙基的衍生物)的合成和晶体结构分析。这些研究通常侧重于合成方法,例如狄莫斯反应和酰胺化,并通过赫希菲尔德表面分析来分析晶体结构,以了解分子间相互作用和分子取向 (Pokhodylo, Slyvka, & Pavlyuk, 2021).

分子取向和相互作用:环丙基相对于其他分子成分(如苯环或三唑环)的取向及其对分子性质的影响已得到广泛研究。这些取向和由此产生的分子间相互作用可以决定化合物的结晶性质,并可能决定其反应性和与生物靶标的相互作用 (Boechat et al., 2010).

生物活性

抗菌特性:对 1H-1,2,4-三唑衍生物的研究揭示了它们作为针对多种病原体的抗菌剂的潜力。这包括对细菌菌株(如大肠杆菌、肺炎克雷伯菌和金黄色葡萄球菌)和真菌菌株(如新隐球菌变种酵母和白色念珠菌)表现出中等到良好活性的研究,突出了这些化合物在治疗感染中的治疗潜力 (Pokhodylo et al., 2021).

抗氧化和抗菌活性:4H-1,2,4-三唑衍生物,特别是那些包含环丙基的衍生物,已被合成并评估其抗氧化和抗菌活性。研究表明,这些化合物表现出显着的活性,可能为开发新的治疗剂提供基础 (Yildirim, 2020).

在杂环化学中的应用

- 多种杂环化合物合成:1H-1,2,4-三唑衍生物在合成多种杂环化合物中的多功能性一直是人们感兴趣的课题。这包括开发具有不同取代基的衍生物合成的新方法,展示了该化合物作为进一步化学探索和潜在药物开发的基础结构的作用 (Grebenkina, Matveev, & Chudinov, 2020).

作用机制

Target of Action

1,2,4-triazole derivatives are known to have a wide range of pharmacological activities, including antiviral and antitumor effects .

Mode of Action

It’s known that 1,2,4-triazole derivatives interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It’s known that the cyclopropyl group can hinder rotation about the attached triazole ring in solution, which may influence its pharmacokinetic properties .

Result of Action

It’s known that 1,2,4-triazole derivatives can have a range of effects, including antiviral and antitumor activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide. For instance, the compound’s solubility in water and other solvents can affect its bioavailability . Additionally, its thermal stability can influence its efficacy and shelf-life .

未来方向

The 1,2,3-triazolyl-4-carboxamide motif, to which “5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide” belongs, is of great interest in drug discovery, especially in relation to anticancer and anti-microbial research . Future research may focus on the design and synthesis of new derivatives of this compound for potential therapeutic applications .

属性

IUPAC Name |

5-cyclopropyl-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-4(11)6-8-5(9-10-6)3-1-2-3/h3H,1-2H2,(H2,7,11)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSZGIFDNPSOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1380193.png)

![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380199.png)